molecular formula C9H18O3 B3051868 5-(2-methyl-1,3-dioxolan-2-yl)pentan-1-ol CAS No. 36651-23-7

5-(2-methyl-1,3-dioxolan-2-yl)pentan-1-ol

Cat. No.: B3051868
CAS No.: 36651-23-7
M. Wt: 174.24 g/mol
InChI Key: AKFDGKDNHFXWNZ-UHFFFAOYSA-N
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Description

5-(2-Methyl-1,3-dioxolan-2-yl)pentan-1-ol is a pentanol derivative featuring a 2-methyl-1,3-dioxolane substituent. The dioxolane ring, a five-membered cyclic ether with two oxygen atoms, confers unique steric and electronic properties to the molecule.

Properties

IUPAC Name

5-(2-methyl-1,3-dioxolan-2-yl)pentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-9(11-7-8-12-9)5-3-2-4-6-10/h10H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFDGKDNHFXWNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)CCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40339922
Record name 1,3-Dioxolane-2-pentanol, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40339922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36651-23-7
Record name 1,3-Dioxolane-2-pentanol, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40339922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-(2-Methyl-1,3-dioxolan-2-yl)pentan-1-ol can be synthesized through the reaction of 2-methyl-1,3-dioxolane with pentanal in the presence of a suitable catalyst. The reaction typically involves the use of a Brönsted or Lewis acid catalyst to facilitate the formation of the dioxolane ring . The reaction conditions often include refluxing the mixture in toluene with a Dean-Stark apparatus to continuously remove water and drive the reaction to completion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methyl-1,3-dioxolan-2-yl)pentan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: LiAlH4, NaBH4

    Substitution: Halides, nucleophiles, acid or base catalysts

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Alcohols

    Substitution: Substituted dioxolane derivatives

Mechanism of Action

The mechanism of action of 5-(2-methyl-1,3-dioxolan-2-yl)pentan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthesis . Additionally, its hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares 5-(2-methyl-1,3-dioxolan-2-yl)pentan-1-ol with structurally related compounds from the evidence, focusing on substituents, molecular properties, and synthetic methodologies:

Compound Name Substituent/Functional Group Molecular Formula Molecular Weight (g/mol) Key Properties/Synthesis Highlights Reference ID
5-(Adamantane-1-yl-methoxy)pentan-1-ol (2) Adamantane-methoxy group C₁₆H₂₆O₂ 250.38 High yield (87%) via DDQ-mediated deprotection
5-(Nonyloxy)pentan-1-ol (11) Linear nonyloxy chain C₁₄H₃₀O₂ 242.39 Moderate yield (74%) using CAN oxidation
N,N-Dimethyl-4-(2-methyl-1,3-dioxolan-2-yl)aniline (4.3o) Dioxolane-aniline hybrid C₁₂H₁₇NO₂ 207.27 High purity (99%) via triflate displacement
5-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)pentan-1-ol Bicyclic terpene-like substituent C₁₄H₂₄O 208.34 Hydrophobic; potential for steric hindrance
5-(Oxiran-2-yl)-1-phenylpentan-2-ol Epoxide (oxirane) ring C₁₂H₁₆O₂ 192.25 Epoxide reactivity; 78% yield via chromatography

Key Observations:

Substituent Effects on Synthesis: The dioxolane group (as in 4.3o) enhances stability during synthesis, enabling high yields (99%) under mild conditions . In contrast, adamantane-substituted pentanol (2) requires stronger oxidizing agents (DDQ) for deprotection, yet achieves comparable yields (87%) . Linear alkyl chains (e.g., nonyloxy in 11) exhibit lower steric demand, facilitating straightforward synthesis but with slightly reduced yields (74%) .

Physicochemical Properties: Hydrophobicity: The bicyclic substituent in C₁₄H₂₄O () increases hydrophobicity compared to the dioxolane or epoxide-containing analogs .

Functional Group Reactivity :

  • Dioxolane rings (as in the target compound and 4.3o ) are less reactive than epoxides (e.g., C₁₂H₁₆O₂ in ), making them suitable for stable intermediates in multistep syntheses .

Comparative Stability and Reactivity

  • Oxidative Stability : The adamantane-methoxy derivative (2 ) shows stability under oxidative conditions (DDQ), whereas epoxide-containing analogs (C₁₂H₁₆O₂ ) may undergo ring-opening reactions under similar conditions .
  • Thermal Stability : Dioxolane rings generally exhibit higher thermal stability compared to epoxides, as seen in the purification of 4.3o at ambient temperatures .

Biological Activity

Overview

5-(2-methyl-1,3-dioxolan-2-yl)pentan-1-ol is an organic compound characterized by the molecular formula C9H18O3. It features a 1,3-dioxolane ring attached to a pentanol chain, which contributes to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and sources.

The synthesis of this compound typically involves the reaction of 2-methyl-1,3-dioxolane with pentanal in the presence of a catalyst, such as a Brönsted or Lewis acid. This process results in the formation of the dioxolane ring, which plays a crucial role in its biological activity and applications in organic synthesis.

Biological Activity

Mechanism of Action
The biological activity of this compound is largely attributed to its interaction with various molecular targets within biological systems. The dioxolane ring can act as a protecting group for carbonyl compounds, facilitating specific reactions while preventing unwanted side reactions during synthesis.

Applications in Drug Development
Research indicates that this compound may serve as a building block in the synthesis of biologically active molecules. It has been investigated for its potential use in drug development due to its ability to modify biological pathways through its structural features .

Cytotoxicity and Cell Viability

A study examining the cytotoxic effects of various compounds on human HepaRG hepatocarcinoma cells demonstrated that derivatives similar to this compound can influence cell viability. The WST-1 assay was employed to assess cytotoxicity after 72 hours of incubation. Results indicated that certain structural modifications could enhance or diminish cytotoxic effects .

Metabolic Interactions

Further research into the metabolic interactions involving compounds with similar structures revealed that they could modulate lipid accumulation in liver cells. This was analyzed through triglyceride accumulation assays, showing that specific interactions at the toxicokinetic level could lead to significant biological outcomes .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Ethyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoateStructureModerate anti-inflammatory properties
2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanolStructureAntiproliferative effects on cancer cells
3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridineStructureNeuroprotective effects

This table highlights how variations in structure can influence biological activity, emphasizing the unique profile of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.